4-(p-Nitrophenylazo)-2-amino-3-pyridinol
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Overview
Description
4-(p-Nitrophenylazo)-2-amino-3-pyridinol is an organic compound characterized by the presence of a nitro group (NO2) and an azo group (N=N) linked to a pyridinol moiety. This compound is known for its vibrant color and is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-Nitrophenylazo)-2-amino-3-pyridinol typically involves the diazotization of 4-nitroaniline followed by coupling with 2-amino-3-pyridinol. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired azo compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(p-Nitrophenylazo)-2-amino-3-pyridinol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo bond can be cleaved reductively to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 4-amino-2-amino-3-pyridinol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(p-Nitrophenylazo)-2-amino-3-pyridinol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions.
Biology: Employed as a staining agent in biological research to visualize specific cellular components.
Medicine: Investigated for its potential use in drug development, particularly in the design of colorimetric assays.
Industry: Utilized as a dye in the textile industry and as a pigment in the production of inks and paints
Mechanism of Action
The mechanism of action of 4-(p-Nitrophenylazo)-2-amino-3-pyridinol involves its interaction with specific molecular targets. The azo bond can undergo photoisomerization, leading to changes in the compound’s structure and properties. This photoisomerization process is crucial for its use in applications such as photoresponsive materials and sensors .
Comparison with Similar Compounds
4-Nitrophenol: A phenolic compound with a nitro group, used as a pH indicator and in the synthesis of paracetamol.
4-(4-Nitrophenylazo)resorcinol: Another azo compound used for the detection of magnesium ions and as a dye.
Uniqueness: 4-(p-Nitrophenylazo)-2-amino-3-pyridinol is unique due to its combination of a pyridinol moiety with an azo and nitro group, providing distinct chemical reactivity and applications compared to other similar compounds. Its ability to undergo photoisomerization and participate in various chemical reactions makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
96399-47-2 |
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Molecular Formula |
C11H9N5O3 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
2-amino-4-[(4-nitrophenyl)diazenyl]pyridin-3-ol |
InChI |
InChI=1S/C11H9N5O3/c12-11-10(17)9(5-6-13-11)15-14-7-1-3-8(4-2-7)16(18)19/h1-6,17H,(H2,12,13) |
InChI Key |
CTZMLICBCFHGNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C(=NC=C2)N)O)[N+](=O)[O-] |
Origin of Product |
United States |
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